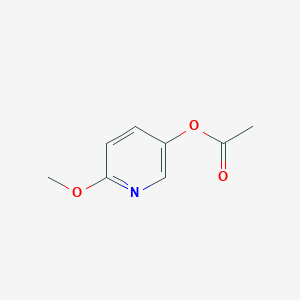
5-Acetoxy-2-methoxypyridine
Cat. No. B8660842
M. Wt: 167.16 g/mol
InChI Key: IXYKLQWDTIGNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06133253
Procedure details


To 47.6 mL of boron trifluoride etherate (387 mmol, Aldrich) cooled to -10° C. under N2 was added 24 g (193mmol, Aldrich)) of 5-amino-2-methoxypyridine dissolved in 100 mL of dimethoxyethane. Then tert-butyl nitrite (20.2 mL, 193 mmol, Aldrich) was added at a rate which kept the temperature below 0° C. After 1 hour at -10° C. pentane (400 mL) was then added to the reaction mixture, the pentane solution was decanted, and the residue was washed with cold ether and dissolved in 200 mL of acetic anhydride. The resulting solution was heated to 100° C.±5° C. for 1 hour. The solvent was removed under vacuum, and the residue was suspended in saturated aqueous Na2CO3 (200 mL) and extracted with ethyl ether (3×200 mL). The ether solution was dried (MgSO4), the solvent was removed in vacuo, and the residue was chromatographed on silica gel, eluting with 95:5 to 80:20 hexane:ethyl acetate to give 7.3 (20.7%) g of the title compound. MS (CI/NH3) m/e: 168 (M+H)+, 185 (M+NH4)+. 1H NMR (CDCl3 300 MHz) δ 2.30 (s, 3H), 3.92 (s, 3H), 6.75 (d, J=9.0 Hz 1H), 7.35 (dd, J=2.5,9.0 1H), 7.95 (d, J=3.0 Hz 1H). Anal. calcd. for C8H9NO3C, 57.48 H, 5.43; N, 8.38. Found: C, 57.46 H, 5.40; N, 7.99.





Name
Yield
20.7%

Name
Identifiers


|
REACTION_CXSMILES
|
B(F)(F)F.[CH3:5][CH2:6][O:7][CH2:8][CH3:9].NC1[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[N:15]C=1.N(OC(C)(C)C)=[O:20].CCCCC>C(COC)OC>[C:6]([O:7][C:8]1[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[N:15][CH:9]=1)(=[O:20])[CH3:5] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
47.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC(=NC1)OC
|
Step Three
|
Name
|
|
|
Quantity
|
20.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OC(C)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the pentane solution was decanted
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was washed with cold ether
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 200 mL of acetic anhydride
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was heated to 100° C.±5° C. for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl ether (3×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether solution was dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was chromatographed on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 95:5 to 80:20 hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 20.7% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC=1C=CC(=NC1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
